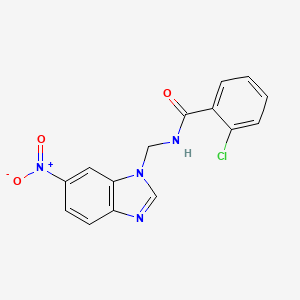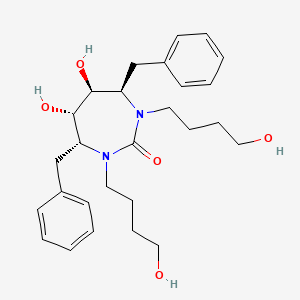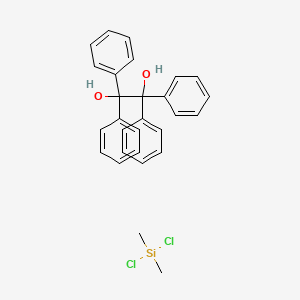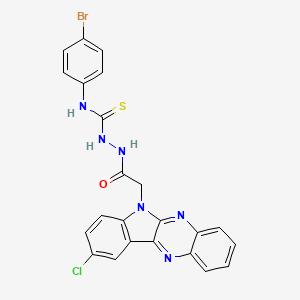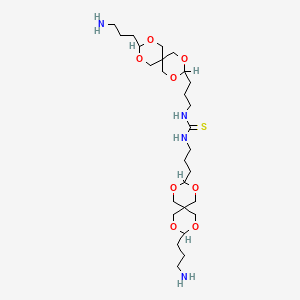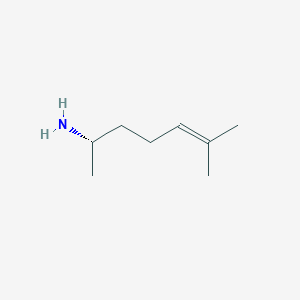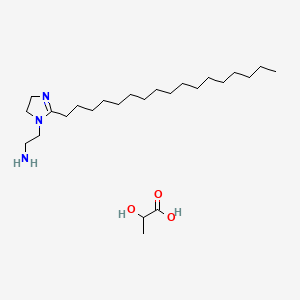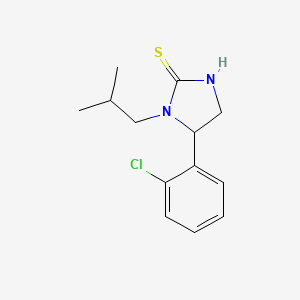
4-(Methylhydrazino)-3-pyridinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé 4- (2-MÉTHYLHYDRAZINYL)PYRIDINE-3-SULFONAMIDE (4M2X6L47KB) est une substance chimique de formule moléculaire C6H10N4O2S et d'un poids moléculaire de 202,24 g/mol Il est caractérisé par la présence d'un cycle pyridine substitué par un groupe méthylhydrazinyle et un groupe sulfonamide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4- (2-MÉTHYLHYDRAZINYL)PYRIDINE-3-SULFONAMIDE implique généralement la réaction du 4-chloropyridine-3-sulfonamide avec la méthylhydrazine dans des conditions contrôlées. La réaction est effectuée dans un solvant approprié, tel que l'éthanol ou le méthanol, à une température comprise entre 50 et 70 °C. Le mélange réactionnel est agité pendant plusieurs heures pour garantir la conversion complète des matières premières en produit souhaité. Le produit est ensuite isolé par filtration et purifié par recristallisation .
Méthodes de production industrielle
À l'échelle industrielle, la production de 4- (2-MÉTHYLHYDRAZINYL)PYRIDINE-3-SULFONAMIDE peut impliquer des réacteurs à écoulement continu pour optimiser l'efficacité de la réaction et le rendement. L'utilisation de systèmes automatisés permet un contrôle précis des paramètres de réaction, tels que la température, la pression et les concentrations de réactifs. Cela garantit une qualité de produit constante et minimise le risque de réactions secondaires .
Analyse Des Réactions Chimiques
Types de réactions
Le 4- (2-MÉTHYLHYDRAZINYL)PYRIDINE-3-SULFONAMIDE subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones correspondants sous l'influence d'agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonamide en un groupe amine en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Réactifs et conditions communs
Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement réalisée dans des solvants aqueux ou organiques à température ambiante ou légèrement élevée.
Réduction : Hydrure de lithium et d'aluminium ; les réactions sont généralement effectuées dans l'éther anhydre ou le tétrahydrofurane à basse température.
Principaux produits formés
Oxydation : Sulfoxydes, sulfones.
Réduction : Amines.
Substitution : Divers dérivés de pyridine substitués.
Applications De Recherche Scientifique
Le 4- (2-MÉTHYLHYDRAZINYL)PYRIDINE-3-SULFONAMIDE a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes, en particulier dans le développement de produits pharmaceutiques et agrochimiques.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique, en particulier dans l'étude des inhibiteurs à base d'hydrazine.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux ayant des propriétés spécifiques, telles que les polymères et les revêtements .
5. Mécanisme d'action
Le mécanisme d'action du 4- (2-MÉTHYLHYDRAZINYL)PYRIDINE-3-SULFONAMIDE implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe hydrazinyle du composé peut former des liaisons covalentes avec les résidus du site actif des enzymes, ce qui conduit à l'inhibition de l'activité enzymatique. Cette interaction peut perturber les voies biochimiques clés, entraînant l'effet thérapeutique ou biologique souhaité .
Mécanisme D'action
The mechanism of action of 4- (2-METHYLHYDRAZINYL)PYRIDINE-3-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, resulting in the desired therapeutic or biological effect .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4- (2-MÉTHYLHYDRAZINYL)PYRIDINE-2-SULFONAMIDE
- 4- (2-MÉTHYLHYDRAZINYL)PYRIDINE-4-SULFONAMIDE
- 4- (2-MÉTHYLHYDRAZINYL)PYRIDINE-3-CARBOXAMIDE
Unicité
Le 4- (2-MÉTHYLHYDRAZINYL)PYRIDINE-3-SULFONAMIDE est unique en raison de son motif de substitution spécifique sur le cycle pyridine, qui confère des propriétés chimiques et biologiques distinctes. La présence à la fois du groupe méthylhydrazinyle et du groupe sulfonamide permet une réactivité chimique polyvalente et un potentiel d'applications diverses en recherche et dans l'industrie .
Propriétés
Numéro CAS |
1229666-35-6 |
|---|---|
Formule moléculaire |
C6H10N4O2S |
Poids moléculaire |
202.24 g/mol |
Nom IUPAC |
4-(2-methylhydrazinyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C6H10N4O2S/c1-8-10-5-2-3-9-4-6(5)13(7,11)12/h2-4,8H,1H3,(H,9,10)(H2,7,11,12) |
Clé InChI |
CKTSHDQZQGLANI-UHFFFAOYSA-N |
SMILES canonique |
CNNC1=C(C=NC=C1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



